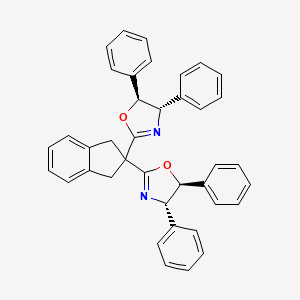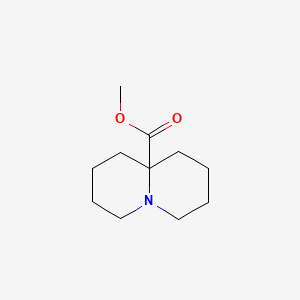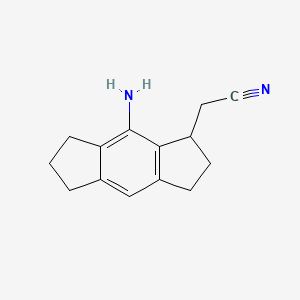![molecular formula C33H21NO8 B8200821 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8200821.png)
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Übersicht
Beschreibung
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is a useful research compound. Its molecular formula is C33H21NO8 and its molecular weight is 559.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photovoltaics and Solar Cells :
- This compound is an efficient near-IR sensitizer for photovoltaic injection cells based on nanocrystalline TiO2 films, enhancing solar energy conversion efficiency (Nazeeruddin et al., 1998).
- High-transparent polyimides containing pyridine and biphenyl units, derived from this compound, show potential applications in high-performance polymers for photovoltaics and solar cells (Guan et al., 2015).
Catalysis and Chemical Synthesis :
- Bis(imino)pyridine palladium(II) complexes of this compound act as efficient catalysts for the Suzuki–Miyaura reaction, generating biaryl compounds (Liu et al., 2009).
- Chiral bridged macrocyclic 1,4-dihydropyridines derived from this compound can be used for enantioselective reductions of activated carbonyl compounds (Talma et al., 1985).
Gas Adsorption and Separation :
- Lanthanide-organic frameworks with this compound demonstrate selective and hysteretic sorption of CO2 over N2, and exhibit photoluminescence properties (Cui et al., 2016).
Polymer Chemistry :
- New aromatic poly(amide-imide)s based on derivatives of this compound show good solubility in polar aprotic solvents and high thermal stability (Behniafar & Banihashemi, 2004).
- Synthesized poly(amide-imide)s derived from this compound exhibit admirable inherent viscosities, thermal stability, and solubility, indicating potential for advanced material applications (Hajibeygi et al., 2011).
Luminescence and Optoelectronics :
- The compound has been used in the synthesis of Eu(III) and Tb(III) complexes showing potential for time-resolved fluorimmunoassay applications due to their fluorescence properties (Rui, 2006).
- Lanthanide-based coordination polymers assembled from derivatives of this compound exhibit bright green luminescence efficiencies in the solid state, relevant for optoelectronic devices (Sivakumar et al., 2011).
Eigenschaften
IUPAC Name |
5-[4-[5-[4-(3,5-dicarboxyphenyl)phenyl]pyridin-3-yl]phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21NO8/c35-30(36)24-9-22(10-25(13-24)31(37)38)18-1-5-20(6-2-18)28-15-29(17-34-16-28)21-7-3-19(4-8-21)23-11-26(32(39)40)14-27(12-23)33(41)42/h1-17H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOJWPYAVQUCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CN=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B8200764.png)

![rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate](/img/structure/B8200778.png)
![3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine](/img/structure/B8200783.png)
![4-Hexyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B8200789.png)
![1-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)ethanone](/img/structure/B8200790.png)
![4-Chloro-6-methylpyrido[3,2-D]pyrimidine](/img/structure/B8200805.png)
![7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8200811.png)

![(R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8200834.png)
![3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B8200841.png)

